2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-12-8-15-18(20(25)24(12)11-13-4-2-6-23-10-13)17(16-5-3-7-27-16)14(9-21)19(22)26-15/h2-8,10,17H,11,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTAUHWRVUFYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyran derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.45 g/mol. Its structure features a pyrano[3,2-c]pyridine core, which is known for its pharmacological significance.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyran derivatives can inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Table 1 summarizes the cytotoxic effects observed in various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Apoptosis induction | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 10 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyran derivatives have been documented to exhibit antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Preliminary studies suggest that compounds related to this structure may inhibit viral replication. For instance, some pyran derivatives have demonstrated activity against herpes simplex virus type 1 (HSV-1), indicating a possible pathway for antiviral drug development .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyran derivatives, including the target compound, for their anticancer efficacy. The results indicated that the compound significantly reduced cell viability in human cancer cell lines through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various substituted pyran derivatives. The target compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The presence of specific functional groups facilitates interaction with cellular pathways that lead to programmed cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation or viral replication.
Scientific Research Applications
Biological Activities
The compound has been studied for its pharmacological properties , which include:
- Anticancer Activity : Research indicates that derivatives of pyranopyridine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine and thiophene moieties enhances the compound's interaction with biological targets associated with cancer proliferation and survival pathways .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of similar pyranopyridine derivatives. These compounds can inhibit bacterial growth and show promise in treating infections caused by resistant strains .
- Anti-inflammatory Effects : The structure of this compound suggests potential anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases .
Cyclo-condensation Reactions
Cyclo-condensation reactions are a common method for synthesizing complex heterocycles. For example, reactions involving active methylene compounds with suitable amine precursors can yield various substituted pyranopyridines. This method is advantageous due to its simplicity and the ability to generate diverse structures in one step .
Multi-component Reactions
Multi-component reactions (MCRs) are also employed to synthesize this compound efficiently. MCRs allow for the simultaneous formation of multiple bonds and can lead to high yields of complex products with minimal purification steps required .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of derivatives related to 2-amino-7-methyl-5-oxo compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
